REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[OH-:7].[K+].[S:9]1[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[C:11]([CH2:18][OH:19])=[N:10]1>O>[S:9]1[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[C:11]([C:18]([OH:7])=[O:19])=[N:10]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.25 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.79 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.08 mmol
|
Type
|
reactant
|
Smiles
|
S1N=C(C=2C1=NC=CC2)CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 3 h at rt
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×10 mL)
|
Type
|
ADDITION
|
Details
|
The pH of the combined aqueous layers was adjusted to 2 by the addition of 0.6 M hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
S1N=C(C=2C1=NC=CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |